molecular formula C24H17N3O2S B2761445 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 300852-37-3

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2761445
CAS No.: 300852-37-3
M. Wt: 411.48
InChI Key: DGPAQOKZPDEWQZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a quinoline moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the quinoline or benzothiazole rings.

  • Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating new materials with unique properties.

Biology: In biological research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: This compound shares the benzothiazole core but has a different substituent on the quinoline ring.

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)acetamide: Another related compound with a different functional group attached to the benzothiazole ring.

Uniqueness: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPAQOKZPDEWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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